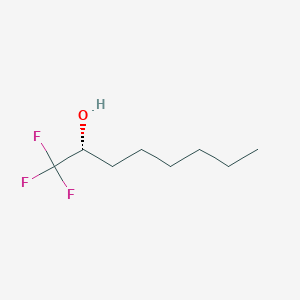

(R)-(+)-1,1,1-Trifluoro-2-octanol

Vue d'ensemble

Description

®-(+)-1,1,1-Trifluoro-2-octanol is an organic compound characterized by the presence of a trifluoromethyl group attached to an octanol backbone. This compound is notable for its chiral center, which imparts specific stereochemical properties. The trifluoromethyl group contributes to its unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1,1,1-Trifluoro-2-octanol typically involves the introduction of the trifluoromethyl group into an octanol precursor. One common method is the reduction of ®-(+)-1,1,1-Trifluoro-2-octanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-1,1,1-Trifluoro-2-octanol may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas. This approach offers higher yields and is more suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-1,1,1-Trifluoro-2-octanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ®-(+)-1,1,1-Trifluoro-2-octanone.

Reduction: Formation of ®-(+)-1,1,1-Trifluoro-2-octane.

Substitution: Formation of various substituted octanol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Role as a Synthetic Intermediate

(R)-(+)-1,1,1-Trifluoro-2-octanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in drug design.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of this compound in synthesizing antiviral compounds. For instance, it was used in the preparation of fluorinated nucleoside analogs that exhibit potent activity against viral infections. The incorporation of the trifluoromethyl group significantly improved the pharmacokinetic properties of these compounds.

Agrochemicals

2.1 Use in Pesticide Formulations

The compound is also utilized in the formulation of agrochemicals, particularly pesticides. The fluorinated structure contributes to enhanced efficacy and stability under environmental conditions.

Case Study: Insecticide Development

In a study focused on developing new insecticides, this compound was incorporated into various formulations. The results showed increased potency against target pests compared to non-fluorinated counterparts. This enhancement is attributed to the compound's ability to penetrate biological membranes more effectively.

Material Science

3.1 Application in Liquid Crystals

This compound has been investigated for its potential use in liquid crystal displays (LCDs). Its unique molecular structure facilitates the formation of ferroelectric liquid crystals that can be used in advanced display technologies.

Case Study: Synthesis of Ferroelectric Liquid Crystals

Research indicated that incorporating this compound into liquid crystal formulations resulted in materials with improved electro-optical properties. These materials exhibited faster response times and higher spontaneous polarization compared to traditional liquid crystals.

Mécanisme D'action

The mechanism by which ®-(+)-1,1,1-Trifluoro-2-octanol exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-(-)-1,1,1-Trifluoro-2-octanol: The enantiomer of ®-(+)-1,1,1-Trifluoro-2-octanol with similar chemical properties but different stereochemistry.

1,1,1-Trifluoro-2-hexanol: A shorter-chain analog with similar functional groups.

1,1,1-Trifluoro-2-decanol: A longer-chain analog with similar functional groups.

Uniqueness

®-(+)-1,1,1-Trifluoro-2-octanol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring chiral specificity and enhanced lipophilicity.

Activité Biologique

(R)-(+)-1,1,1-Trifluoro-2-octanol is a fluorinated alcohol that has garnered interest due to its unique chemical properties and potential biological applications. This compound is part of a broader class of organofluorine compounds known for their diverse biological activities, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound, summarizing relevant studies, case reports, and experimental findings.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its reactivity and interactions with biological systems. The trifluoromethyl moiety enhances lipophilicity and can affect membrane permeability, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound 1 | 25.9 | Active against S. aureus |

| Reference Compound 2 | 12.9 | Active against MRSA |

The minimum inhibitory concentrations (MICs) for related compounds suggest that this compound could exhibit similar antimicrobial properties. Further investigations are necessary to determine its specific MIC values.

Anti-inflammatory Potential

The anti-inflammatory properties of fluorinated compounds have also been explored. In vitro studies indicate that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses . The modulation of NF-κB activity suggests that this compound may possess anti-inflammatory capabilities.

Lipase-Catalyzed Reactions

A notable application of this compound involves its use in enzymatic reactions facilitated by lipases from Pseudomonas spp. Studies have demonstrated that lipases can effectively resolve this compound into its enantiomers under specific conditions . This process not only showcases the compound's utility in synthetic biology but also its potential implications in drug development.

Toxicity Assessments

Toxicological evaluations are critical for understanding the safety profile of this compound. Reports indicate varying degrees of toxicity related to fluorinated compounds; however, specific data on this compound remains limited. Further research is essential to establish safe exposure levels and potential adverse effects .

Enantioselective Synthesis

Research has focused on developing methods for the enantioselective synthesis of this compound from 1,1,1-trifluoroacetone using microbial enzymes. This biocatalytic approach offers a sustainable pathway for producing high-purity enantiomers necessary for pharmaceutical applications .

Propriétés

IUPAC Name |

(2R)-1,1,1-trifluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAIBHXNHIEDAM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381271 | |

| Record name | (R)-(+)-1,1,1-Trifluoro-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121170-45-4 | |

| Record name | (R)-(+)-1,1,1-Trifluoro-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.